SMND-309

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SMND-309 involucra varios pasos clave, incluyendo la conversión de aldehído aromático a ácido aromático acético, condensación de Perkin y acoplamiento de Heck para la construcción del éster α,β-insaturado . La ruta sintética detallada es la siguiente:

Conversión de aldehído aromático a ácido aromático acético: Este paso involucra la reacción de aldehído aromático con un reactivo adecuado para formar ácido aromático acético.

Condensación de Perkin: El ácido aromático acético se somete a una condensación de Perkin con otro aldehído aromático para formar un derivado del ácido cinámico.

Acoplamiento de Heck: El paso final involucra el acoplamiento de Heck para construir el éster α,β-insaturado, resultando en la formación de this compound.

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. la ruta sintética mencionada anteriormente puede ampliarse para la producción industrial con una optimización adecuada de las condiciones de reacción y las técnicas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

SMND-309 experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes actividades biológicas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, alterando potencialmente sus propiedades biológicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para asegurar las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades biológicas potencialmente únicas .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanisms of Action

SMND-309 has demonstrated significant neuroprotective properties in various studies. One of the primary mechanisms involves the activation of the Janus Kinase 2/Signal Transducers and Activators of Transcription 3 (JAK2/STAT3) signaling pathway. This pathway plays a crucial role in cellular survival and is activated by increased levels of erythropoietin (EPO) and its receptor (EPOR) in response to ischemic conditions .

Case Studies and Findings

- Cerebral Ischemia Model : In a study involving a rat model of cerebral ischemia, this compound significantly reduced infarct volume and improved neurological function when administered post-ischemia. The compound was found to enhance neuronal survival and promote angiogenesis by increasing EPO, EPOR, phosphorylated JAK2, phosphorylated STAT3, and vascular endothelial growth factor (VEGF) levels .

- Delayed Administration : Another study highlighted that this compound maintained its neuroprotective effects even when administered up to six hours after the onset of ischemia. This suggests a favorable therapeutic window for intervention in acute ischemic events .

Cardioprotective Effects

Mechanisms of Action

This compound also exhibits cardioprotective effects, primarily through its antioxidant properties and ability to inhibit apoptosis in cardiac cells. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase while reducing malondialdehyde levels, indicating a decrease in oxidative stress .

Case Studies and Findings

- Acute Myocardial Infarction : In a model of acute myocardial infarction induced by coronary artery ligation, this compound administration significantly improved cardiac function by preventing ST segment elevation on ECG and reducing serum markers indicative of myocardial injury (e.g., creatine kinase-MB) .

- Histopathological Improvements : Histological examination revealed decreased necrosis scores and reduced apoptosis in cardiomyocytes treated with this compound compared to control groups .

Angiogenic Properties

This compound has been shown to promote angiogenesis, which is crucial for tissue repair following ischemic injury.

Mechanisms of Action

The angiogenic effects are primarily mediated through the upregulation of VEGF via the EPO receptor/STAT3 signaling pathway. This indicates that this compound not only protects existing tissues but also fosters new blood vessel formation .

Case Studies and Findings

- Human Umbilical Vein Endothelial Cells (HUVEC) : In vitro studies using HUVEC demonstrated that this compound significantly enhanced cell proliferation, migration, and tube formation—key processes in angiogenesis—when applied at concentrations ranging from 1 to 30 µg/ml .

- Molecular Pathways : The study confirmed that knocking down EPO receptor genes inhibited the angiogenic effects of this compound, further supporting its role in activating critical signaling pathways for vascular growth .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de SMND-309 involucra varios objetivos moleculares y vías:

Neuroprotección: This compound activa la vía de señalización PI3K/Akt/CREB, promoviendo la supervivencia de las neuronas y reduciendo la apoptosis en las células neuronales.

Efectos antiinflamatorios: This compound inhibe la activación de la vía de señalización NF-κB, reduciendo la expresión de factores proinflamatorios como TNF-α e IL-6, y disminuyendo la acumulación de macrófagos M2

Comparación Con Compuestos Similares

SMND-309 es un derivado del ácido salvianolico B y comparte algunas similitudes con otros compuestos derivados de la Salvia miltiorrhiza. exhibe una potencia significativamente mayor en comparación con el ácido salvianolico B en términos de efectos neuroprotectores y cardioprotectores . Compuestos similares incluyen:

Ácido salvianolico B: El compuesto madre de this compound, conocido por sus propiedades cardioprotectoras y neuroprotectoras.

Ácido salvianolico A: Otro derivado de la Salvia miltiorrhiza con actividades biológicas similares.

Tanshinona IIA: Un compuesto diterpénico quinona de la Salvia miltiorrhiza con efectos cardioprotectores y antiinflamatorios

En conclusión, this compound es un compuesto prometedor con diversas actividades biológicas y un potencial significativo para aplicaciones terapéuticas en neuroprotección, cardioprotección y tratamientos antiinflamatorios.

Actividad Biológica

SMND-309 is a novel derivative of salvianolic acid B, known for its potential neuroprotective and cardioprotective properties. This compound has garnered attention in recent years due to its ability to ameliorate cellular damage in various models of ischemia and oxidative stress. Research indicates that this compound can enhance mitochondrial function, promote angiogenesis, and reduce apoptosis in neuronal and cardiac cells.

Chemical Structure

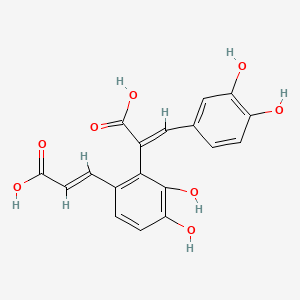

The chemical structure of this compound is characterized as follows:

- Chemical Name : (2E)-2-{6-[(E)-2-carboxyvinyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl) propenoic acid

- Molecular Formula : CHO

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective effects in models of cerebral ischemia. Key findings include:

- Increased Cell Survival : this compound treatment enhances the survival rate of rat cortical neurons subjected to oxygen-glucose deprivation.

- Mitochondrial Function Improvement :

- Increases in mitochondrial antioxidant enzyme activities (SOD and GSH-Px).

- Reduction in malondialdehyde (MDA) levels, indicating decreased oxidative stress.

- Apoptosis Reduction : The compound reduces caspase-3 activity, a critical marker of apoptosis, thereby attenuating neuronal cell death .

The protective mechanisms of this compound involve several pathways:

- JAK2/STAT3 Signaling Pathway : this compound promotes angiogenesis and neuroprotection through the upregulation of vascular endothelial growth factor (VEGF) via the JAK2/STAT3 signaling pathway. This was evidenced by increased levels of erythropoietin (EPO) and its receptor (EPOR) following treatment .

- Mitochondrial Energy Metabolism : The compound enhances mitochondrial respiratory chain complex activities and ATP production while mitigating the effects of ischemic injury on brain tissue .

Cardioprotective Effects

This compound also demonstrates cardioprotective properties:

- Enhanced Antioxidant Activity : The compound increases superoxide dismutase, glutathione peroxidase, and catalase activities in myocardial tissues, suggesting a robust antioxidant defense mechanism against oxidative stress .

- Improved Myocardial Energy Metabolism : Similar to its effects on neurons, this compound improves mitochondrial function in cardiac cells, which may be beneficial during ischemic events .

Study 1: Neuroprotection in Ischemic Rats

In a study involving a middle cerebral artery occlusion (MCAO) model, rats treated with this compound showed:

- Reduced Infarct Volume : A significant reduction in brain infarct size was observed.

- Improved Neurological Function : Behavioral assessments indicated enhanced recovery post-treatment.

Dosage details:

- Effective doses were noted at 4 mg/kg and above, with significant effects observed even when administered up to 6 hours post-ischemia .

Study 2: Angiogenesis Promotion

A separate investigation focused on human umbilical vein endothelial cells (HUVECs), where this compound was found to:

- Promote angiogenic activity significantly correlated with VEGF upregulation.

This suggests potential applications for this compound in promoting vascular health and recovery following ischemic injuries .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHRXWZJURTMHG-ACIWFXKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C2=C(C=CC(=C2O)O)/C=C/C(=O)O)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669469 | |

| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065559-56-9 | |

| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.